4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine
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Overview
Description
4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine is a complex organic compound with the molecular formula C10H9N It is a derivative of pyridine and features a unique cyclopropane ring fused to a cyclopentane ring, which is further fused to a pyridine ring
Preparation Methods
The synthesis of 4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine involves multiple steps, typically starting with the preparation of the cyclopropane and cyclopentane intermediates. These intermediates are then fused to the pyridine ring through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine can be compared to other similar compounds, such as:
Cyclopenta[c]pyridine derivatives: These compounds share a similar core structure but may have different functional groups or ring systems.
Monoterpene pyridine alkaloids: These alkaloids have a pyridine ring and are derived from natural sources, exhibiting various biological activities.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
108744-35-0 |
---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
8-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-5-8-6-4-7(9(6)8)10(5)11-3-1/h1-3,6-9H,4H2 |
InChI Key |
XLMYIQMIYWSFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C1C4=C(C23)C=CC=N4 |
Origin of Product |
United States |
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